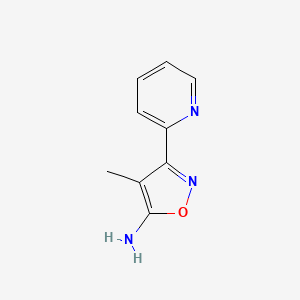
4-Methyl-3-(pyridin-2-yl)-1,2-oxazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-3-(pyridin-2-yl)-1,2-oxazol-5-amine is a heterocyclic compound that features a pyridine ring fused with an oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(pyridin-2-yl)-1,2-oxazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with an α,β-unsaturated carbonyl compound, followed by cyclization to form the oxazole ring . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
4-Methyl-3-(pyridin-2-yl)-1,2-oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 2-position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Substitution: Sodium hydride in DMF.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted pyridines.
科学的研究の応用
4-Methyl-3-(pyridin-2-yl)-1,2-oxazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer properties due to its ability to inhibit angiogenesis.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 4-Methyl-3-(pyridin-2-yl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets. For instance, it can bind to DNA, altering its replication and transcription processes . This binding can inhibit the growth of cancer cells by preventing their proliferation.
類似化合物との比較
Similar Compounds
- 4-Methyl-3-(pyridin-3-yl)-1,2-oxazol-5-amine
- 4-Methyl-3-(pyridin-4-yl)-1,2-oxazol-5-amine
Uniqueness
4-Methyl-3-(pyridin-2-yl)-1,2-oxazol-5-amine is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. This makes it a valuable compound for targeted research applications.
生物活性
4-Methyl-3-(pyridin-2-yl)-1,2-oxazol-5-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Inhibition of Enzymatic Activity
Research indicates that derivatives of oxazoles, including this compound, can serve as inhibitors of various enzymes. For instance, studies have shown that related compounds exhibit potent inhibition of fatty acid amide hydrolase (FAAH), leading to increased levels of anandamide in the brain, which has implications for pain management and anti-inflammatory responses .
Neuroprotective Effects
Recent findings suggest that this compound may have neuroprotective properties. A study on related derivatives demonstrated significant inhibitory activity against c-Abl kinase, which is implicated in neurodegenerative diseases such as Parkinson's disease. Notably, one derivative exhibited lower cytotoxicity compared to nilotinib while maintaining high oral bioavailability and permeability across the blood-brain barrier .
Biological Activity Data
The biological activities of this compound can be summarized in the following table:
Pain Management
In preclinical trials, compounds similar to this compound have been evaluated for their analgesic properties. One study demonstrated that an oxazole derivative significantly reduced mechanical and thermal allodynia in animal models of neuropathic pain . This suggests that the compound may offer a novel approach to managing chronic pain without the side effects associated with traditional opioids.
Neurodegenerative Disease Models
Another study focused on the neuroprotective effects of c-Abl inhibitors derived from this chemical scaffold. The results indicated that these compounds could significantly reduce cell death in models simulating Parkinson's disease, highlighting their therapeutic potential in neurodegeneration .
特性
CAS番号 |
909132-93-0 |
|---|---|
分子式 |
C9H9N3O |
分子量 |
175.19 g/mol |
IUPAC名 |
4-methyl-3-pyridin-2-yl-1,2-oxazol-5-amine |
InChI |
InChI=1S/C9H9N3O/c1-6-8(12-13-9(6)10)7-4-2-3-5-11-7/h2-5H,10H2,1H3 |
InChIキー |
RGRVQGDBHBFSRX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(ON=C1C2=CC=CC=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















